molecular formula C16H20O5 B12521492 Diethyl (4-propanoylphenyl)propanedioate CAS No. 652159-98-3

Diethyl (4-propanoylphenyl)propanedioate

Cat. No.: B12521492
CAS No.: 652159-98-3
M. Wt: 292.33 g/mol
InChI Key: FVVAQVVCMRRQHN-UHFFFAOYSA-N
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Description

Diethyl (4-propanoylphenyl)propanedioate is an organic compound that belongs to the class of esters. It is derived from propanedioic acid and features a phenyl group substituted with a propanoyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-propanoylphenyl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a dehydration mechanism, forming the ester bond. Another method involves the alkylation of enolate ions derived from diethyl propanedioate with 4-propanoylphenyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-propanoylphenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl (4-propanoylphenyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (4-propanoylphenyl)propanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to release propanedioic acid and ethanol. The phenyl group can participate in electrophilic aromatic substitution reactions, while the propanoyl group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

652159-98-3

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 2-(4-propanoylphenyl)propanedioate

InChI

InChI=1S/C16H20O5/c1-4-13(17)11-7-9-12(10-8-11)14(15(18)20-5-2)16(19)21-6-3/h7-10,14H,4-6H2,1-3H3

InChI Key

FVVAQVVCMRRQHN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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